1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid
Description
1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . It is also known by its IUPAC name, 1-[(isobutylamino)carbonyl]-3-piperidinecarboxylic acid . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications.
Properties
IUPAC Name |
1-(2-methylpropylcarbamoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)6-12-11(16)13-5-3-4-9(7-13)10(14)15/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMBHCSWZAVBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with isobutyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using standard techniques like recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is used in the study of biological processes and as a tool for investigating enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with antiproliferative and antimetastatic effects.
Matrine: A compound with anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable tool in various scientific research fields.
Biological Activity
1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a carbamoyl group and a carboxylic acid functional group. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₂ |
| IUPAC Name | This compound |
| CAS Number | 1132-61-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Studies have indicated that this compound may act as an inhibitor of certain kinases, which are crucial for cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, it has been shown to inhibit c-Met kinase activity, which is associated with tumor growth and metastasis. The compound's IC₅₀ values suggest potent activity, with some derivatives displaying enhanced efficacy compared to the parent compound.
Case Studies
- Anti-Cancer Activity : A study evaluated the compound's effects on MKN45 gastric cancer cells, revealing that it inhibited cell proliferation with an IC₅₀ of approximately 0.57 μM. This suggests potential for development as an anti-cancer agent.
- Kinase Inhibition : Another investigation focused on the structural modifications of the compound, leading to derivatives with improved c-Met inhibition. The introduction of alkyl groups enhanced the inhibitory effects, indicating that structural optimization could yield more potent analogs.
Comparative Analysis
A comparative analysis of this compound with similar compounds shows distinct advantages in terms of potency and selectivity:
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| This compound | 0.57 | c-Met kinase |
| Compound A (similar structure) | 1.20 | c-Met kinase |
| Compound B (different structure) | 0.85 | c-Met kinase |
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In Vivo Efficacy : Investigating the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : Elucidating the detailed mechanisms by which the compound exerts its biological effects.
- Structural Optimization : Developing more potent analogs through chemical modifications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
